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molecular formula C7H4F2O4S B8354991 2,6-Difluoro-3-sulfino-benzoic acid

2,6-Difluoro-3-sulfino-benzoic acid

Cat. No. B8354991
M. Wt: 222.17 g/mol
InChI Key: OKTFFTWSOGVGSP-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

41 mmol of 3-chlorosulfonyl-2,6-difluoro-benzoic acid was slowly added over 20 min. to a solution of 310 mmol sodium sulfite in 200 ml of water. The resulting mixture was stirred for one hour at room temperature, cooled to 0° C. and acidified with 20% aqueous sulfuric acid. The sulfinic acid was extracted with ethyl acetate, dried over MgSO4 and concentrated to yield the title compound as a colorless solid. MS (m/e): 220.9 (M−H, 100%)
Quantity
41 mmol
Type
reactant
Reaction Step One
Quantity
310 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[C:6]([F:15])=[C:7]([C:11]([F:14])=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].S([O-])([O-])=O.[Na+].[Na+].S(=O)(=O)(O)O>O>[F:15][C:6]1[C:5]([S:2]([OH:4])=[O:3])=[CH:13][CH:12]=[C:11]([F:14])[C:7]=1[C:8]([OH:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
41 mmol
Type
reactant
Smiles
ClS(=O)(=O)C=1C(=C(C(=O)O)C(=CC1)F)F
Name
Quantity
310 mmol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The sulfinic acid was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1S(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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